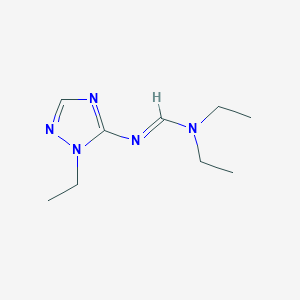
N,N-Diethyl-N'-(1-ethyl-1H-1,2,4-triazol-5-yl)formimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide typically involves the reaction of diethylamine with a suitable triazole derivative. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
N-Alkylation: The triazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 1-position.
Imidoformamide Formation: The final step involves the reaction of the N-ethyltriazole with diethylamine and a formylating agent, such as formic acid or formamide, under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the imidoformamide group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced imidoformamide derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to the triazole ring’s known bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, for various industrial applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of N,N-Diethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide involves its interaction with biological targets, such as enzymes. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the imidoformamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex.
相似化合物的比较
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide
Comparison:
- N,N-Dimethyl-N’-(1-ethyl-1H-1,2,4-triazol-5-yl)imidoformamide: This compound has similar properties but with dimethyl groups instead of diethyl groups, which may affect its solubility and reactivity.
- N,N-Diethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)imidoformamide: The presence of a methyl group instead of an ethyl group at the triazole ring can influence the compound’s steric and electronic properties.
- N,N-Diethyl-N’-(1-ethyl-1H-1,2,3-triazol-5-yl)imidoformamide: The change in the triazole ring structure (1,2,3-triazole vs. 1,2,4-triazole) can significantly impact the compound’s chemical behavior and biological activity.
属性
分子式 |
C9H17N5 |
|---|---|
分子量 |
195.27 g/mol |
IUPAC 名称 |
N,N-diethyl-N'-(2-ethyl-1,2,4-triazol-3-yl)methanimidamide |
InChI |
InChI=1S/C9H17N5/c1-4-13(5-2)8-11-9-10-7-12-14(9)6-3/h7-8H,4-6H2,1-3H3/b11-8+ |
InChI 键 |
DZEKDECDADCJEJ-DHZHZOJOSA-N |
手性 SMILES |
CCN1C(=NC=N1)/N=C/N(CC)CC |
规范 SMILES |
CCN1C(=NC=N1)N=CN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


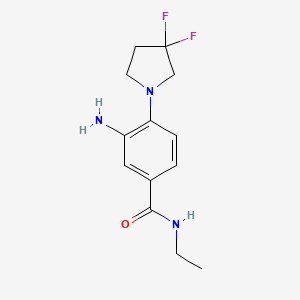
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)
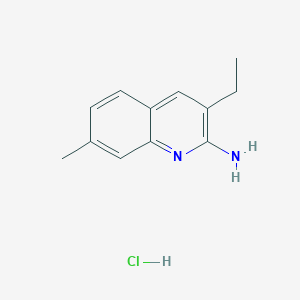
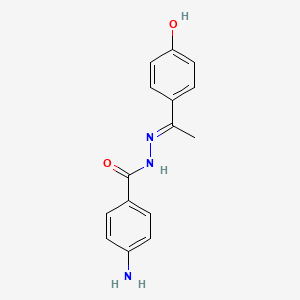
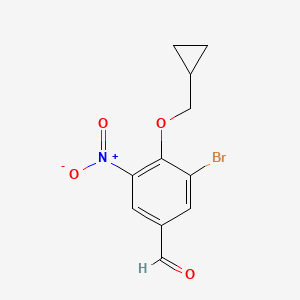
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)
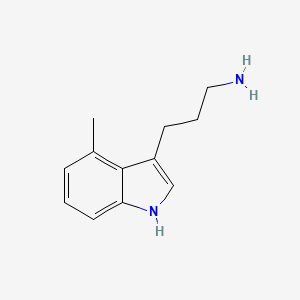
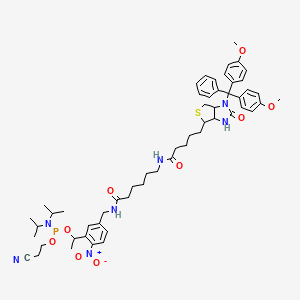

![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
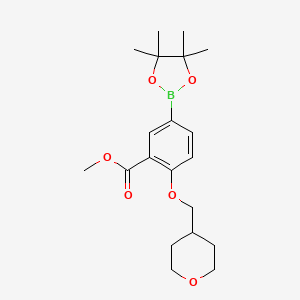
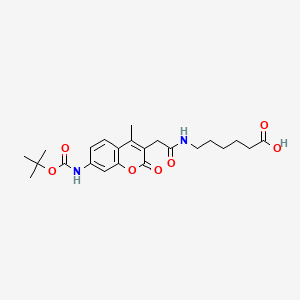
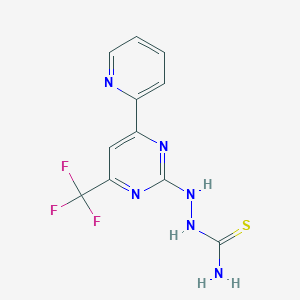
![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
